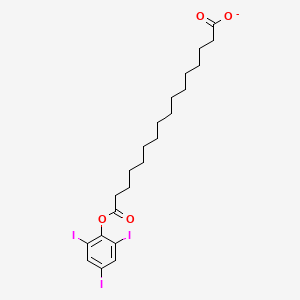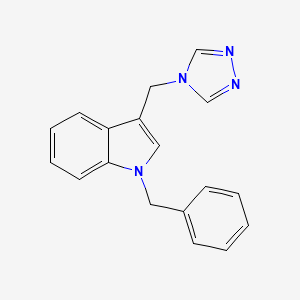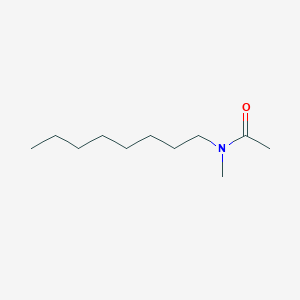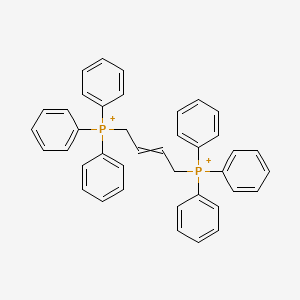![molecular formula C11H12ClNO2S B12571368 S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate CAS No. 614760-00-8](/img/structure/B12571368.png)
S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate: This compound features a chloroacetamido group attached to a phenyl ring, which is further connected to an ethanethioate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate typically involves the following steps:
Formation of 2-Chloroacetamido Group: The initial step involves the reaction of 2-chloroacetyl chloride with aniline to form 2-chloroacetanilide.
Introduction of Ethanethioate Moiety: The next step involves the reaction of 2-chloroacetanilide with ethanethiol in the presence of a base such as sodium hydroxide to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Medicine:
Drug Development: Exploration of its potential as a pharmacophore in drug design.
Industry:
Material Science:
作用机制
The mechanism of action of S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The ethanethioate moiety may also contribute to its binding affinity and specificity.
相似化合物的比较
- S-{[4-(2-Bromoacetamido)phenyl]methyl} ethanethioate
- S-{[4-(2-Iodoacetamido)phenyl]methyl} ethanethioate
Comparison:
- Uniqueness: The chloroacetamido group in S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate provides unique reactivity compared to its bromo- and iodo- counterparts.
- Reactivity: The chloro derivative is generally less reactive than the bromo and iodo derivatives, making it more suitable for specific applications where controlled reactivity is desired.
属性
CAS 编号 |
614760-00-8 |
|---|---|
分子式 |
C11H12ClNO2S |
分子量 |
257.74 g/mol |
IUPAC 名称 |
S-[[4-[(2-chloroacetyl)amino]phenyl]methyl] ethanethioate |
InChI |
InChI=1S/C11H12ClNO2S/c1-8(14)16-7-9-2-4-10(5-3-9)13-11(15)6-12/h2-5H,6-7H2,1H3,(H,13,15) |
InChI 键 |
JZWSHQKVSNGXQD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)SCC1=CC=C(C=C1)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-](/img/structure/B12571319.png)


![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B12571332.png)


![5H-[1,3]Oxazolo[3,2-a]quinoline-1,2,5-trione](/img/structure/B12571352.png)

![1,1'-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene}](/img/structure/B12571356.png)
![8,8-Dimethyl-7-oxa-1-azabicyclo[3.2.1]octan-4-one](/img/structure/B12571360.png)

